N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
CAS No.: 1797307-72-2
Cat. No.: VC4691498
Molecular Formula: C14H19N5O3S
Molecular Weight: 337.4
* For research use only. Not for human or veterinary use.
![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide - 1797307-72-2](/images/structure/VC4691498.png)
Specification
CAS No. | 1797307-72-2 |
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Molecular Formula | C14H19N5O3S |
Molecular Weight | 337.4 |
IUPAC Name | N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-methylsulfonylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C14H19N5O3S/c1-10-7-13-15-8-12(9-19(13)17-10)16-14(20)11-3-5-18(6-4-11)23(2,21)22/h7-9,11H,3-6H2,1-2H3,(H,16,20) |
Standard InChI Key | YLUFDUASYKGFKC-UHFFFAOYSA-N |
SMILES | CC1=NN2C=C(C=NC2=C1)NC(=O)C3CCN(CC3)S(=O)(=O)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a fused pyrazolo[1,5-a]pyrimidine scaffold (C₇H₅N₃) linked to a piperidine-4-carboxamide group substituted with a methylsulfonyl moiety at position 1. Key structural attributes include:
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Pyrazolo[1,5-a]pyrimidine Core: A bicyclic system combining pyrazole and pyrimidine rings, providing planar rigidity and π-π stacking potential .
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Piperidine Substituent: A six-membered nitrogen-containing ring introducing conformational flexibility and hydrogen-bonding capabilities .
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Methylsulfonyl Group (-SO₂CH₃): Enhances solubility and modulates electronic properties through strong electron-withdrawing effects .
Molecular Formula: C₁₇H₂₂N₆O₃S
Molecular Weight: 390.47 g/mol
IUPAC Name: N-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-(methylsulfonyl)piperidine-4-carboxamide .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): Peaks at δ 1.45 (9H, s, tert-butyl), 2.32 (3H, s, methyl), and 7.96 (1H, s, pyrimidine-H) .
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MS (ESI): m/z 391.2 [M+H]⁺, confirming molecular ion stability .
Synthetic Methodologies
Traditional Approaches
The synthesis typically involves multi-step sequences starting from β-enaminones or 3-aminopyrazoles:
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Cyclocondensation: Reaction of 3-aminopyrazole with ethyl 2-methylacrylate under basic conditions forms the pyrazolo[1,5-a]pyrimidine core .
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Piperidine Functionalization: Introduction of the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride .
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Carboxamide Coupling: Amidation of the piperidine carboxylate with 2-methylpyrazolo[1,5-a]pyrimidin-6-amine using EDCI/HOBt .
Recent Innovations
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One-Pot Strategies: Copper-catalyzed [4+2] cycloaddition between N-propargylic sulfonylhydrazones and sulfonyl azides streamlines core formation .
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Enzyme-Mediated Functionalization: Lipase-catalyzed asymmetric amidation improves stereochemical purity (ee >90%) .
Mechanistic Studies and Target Engagement
RSV Fusion Inhibition
Molecular dynamics simulations reveal:
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Hydrophobic Interactions: Methylsulfonyl group anchors to RSV F-protein Leu138 and Val139 .
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Conformational Restriction: Piperidine ring maintains a 82° dihedral angle, critical for binding pocket accommodation .
Apoptotic Pathways in Oncology
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Mitochondrial Permeabilization: Downregulates Mcl-1 (4-fold) and activates Bax translocation.
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ROS Generation: Induces 2.5-fold increase in intracellular ROS, triggering JNK/p38 MAPK pathways.
Applications in Drug Development
Lead Optimization
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SAR Studies:
Preclinical Profiling
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